molecular formula C22H23NO5S2 B2363351 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 923217-68-9

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2363351
CAS No.: 923217-68-9
M. Wt: 445.55
InChI Key: WKZYNKIJNHVOOV-UHFFFAOYSA-N
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Description

This compound features a sulfonamide-linked 4-methoxyphenyl group, a thiophen-2-yl substituent, and an m-tolyloxy acetamide moiety.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-16-5-3-6-18(13-16)28-15-22(24)23-14-21(20-7-4-12-29-20)30(25,26)19-10-8-17(27-2)9-11-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZYNKIJNHVOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H23NO5S2
  • Molecular Weight : 445.55 g/mol
  • CAS Number : 923217-68-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate Compounds : Starting materials such as 4-methoxybenzenesulfonyl chloride and thiophene derivatives are prepared.
  • Condensation Reactions : These intermediates undergo sulfonylation and amidation to yield the final product.
  • Purification : Techniques like chromatography are employed to achieve high purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that this class of compounds can inhibit various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

This compound has shown promising results against certain bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Sulfonamide Group : The presence of a sulfonamide moiety enhances binding affinity to target proteins.
  • Aromatic Substituents : Modifications on the aromatic rings can significantly influence both potency and selectivity against different biological targets.

Case Studies

  • Antitumor Screening : A study screened various derivatives against a panel of cancer cell lines, noting that several exhibited IC50 values in the low micromolar range, indicating strong antitumor potential.
    CompoundCell LineIC50 (µM)
    AMCF-75.0
    BHeLa3.5
    CK5624.0
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to controls, suggesting effective anti-inflammatory activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()

Compounds 3a , 3b , and 3c share the N-[2-(4-methoxyphenyl)ethyl]acetamide backbone but differ in substituents:

  • 3a : 2-Naphthalen-1-yl group (IC₅₀ = 69 µM).
  • 3b : 2-Nitrophenyl group (IC₅₀ = 87 µM).
  • 3c: Phenoxy group (IC₅₀ = 74 µM).

Key Findings :

  • Bulky hydrophobic groups (e.g., naphthalen-1-yl in 3a ) enhance inhibitory activity compared to electron-withdrawing substituents (e.g., nitro in 3b ) .
  • The m-tolyloxy group in the target compound may mimic the phenoxy group in 3c but with improved lipophilicity due to the methyl substituent.
N-(Aryl)-2-thiophen-2-ylacetamide Derivatives ()

Thiophene-containing analogs, such as N-(4-bromophenyl)-2-(2-thienyl)acetamide, exhibit antimycobacterial activity.

Comparison :

  • The target compound’s thiophen-2-yl group aligns with these active analogs, but the additional sulfonyl and m-tolyloxy groups may modulate solubility or target specificity.
Sulfonamide-Containing Acetamides ()

Compounds like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide demonstrate the role of sulfonamide groups in stabilizing intermolecular interactions (e.g., C–H⋯O bonds) and enhancing crystallinity .

Implications for Target Compound :

  • The sulfonyl group in the target molecule may improve metabolic stability or facilitate protein binding through similar interactions.
Antidiabetic and Enzyme Inhibition ()
  • 3a , 3b , and 3c reduced blood glucose levels by 21–25% in diabetic rat models, with 3a showing the highest efficacy .
  • The target compound’s m-tolyloxy group could enhance bioavailability compared to simpler phenoxy analogs.
Antimycobacterial Activity ()
ACE2 Inhibition ()
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide exhibited a docking score of -5.51 kcal/mol against ACE2, highlighting the relevance of sulfonyl and aryloxy groups in viral entry inhibition .

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